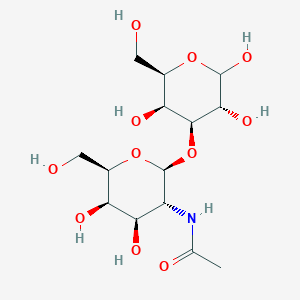

beta-D-GalNAc-(1->3)-D-Gal

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H25NO11 |

|---|---|

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10-,11-,12+,13?,14+/m1/s1 |

InChI Key |

IXWNIYCPCRHGAE-AOSOVIHDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Conformation

High-Performance Liquid Chromatography (HPLC) for Disaccharide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and analysis of disaccharides like β-D-GalNAc-(1->3)-D-Gal. Due to the high polarity of carbohydrates and their lack of a strong chromophore, direct analysis can be challenging. Therefore, HPLC methods for disaccharides often involve derivatization to attach a fluorescent or UV-absorbing tag, enhancing detection sensitivity. nih.gov The separation itself can be accomplished through various chromatographic modes, primarily normal-phase (NP) or hydrophilic interaction liquid chromatography (HILIC), and reversed-phase (RP) chromatography. nih.govsigmaaldrich.com

Normal-phase chromatography is particularly well-suited for separating polar analytes like glycans. sigmaaldrich.com In this mode, a polar stationary phase (e.g., with amide or amino functional groups) is used with a less polar, organic-rich mobile phase. sigmaaldrich.com Elution is typically achieved by increasing the polarity of the mobile phase, for instance, by increasing the concentration of an aqueous buffer. sigmaaldrich.com This technique separates glycans based on their hydrophilicity, which is influenced by their size, composition, and linkage. sigmaaldrich.com

Detailed Research Findings:

Researchers have successfully employed various HPLC methodologies to separate and identify O-glycans containing the β-D-GalNAc-(1->3)-D-Gal structure. One common approach involves the enzymatic or chemical release of O-glycans from glycoproteins, followed by fluorescent labeling with a tag such as 2-aminobenzamide (B116534) (2-AB). researchgate.net

In a notable study, 2-AB-labeled O-glycans were analyzed using normal-phase HPLC on a polymer-based aminophase column. researchgate.net The separation was achieved using a gradient of acetonitrile (B52724) and 250 mM ammonium (B1175870) formate (B1220265) (pH 4.5). This method effectively resolved a complex mixture of O-glycans, allowing for the identification of the neutral core 1 structure, Gal(β1-3)GalNAc, which was assigned as peak 1 in their chromatogram. researchgate.net The use of a high salt buffer system in this method helps to suppress ionic interactions, enabling the simultaneous analysis of both neutral and acidic glycans in a single run. researchgate.net

Another relevant method involves the use of an amide-based column for HILIC separation. For instance, the analysis of a trisaccharide containing the target disaccharide was performed on an Acchrom XAmide column. nih.gov The separation was conducted under isocratic conditions with a mobile phase of 72% acetonitrile in water, and detection was carried out using a UV detector at 210 nm. nih.gov This demonstrates the utility of amide columns for resolving oligosaccharides containing the β-D-GalNAc-(1->3)-D-Gal moiety.

The following interactive table summarizes key parameters from published research on the HPLC analysis of β-D-GalNAc-(1->3)-D-Gal and related compounds.

Glycosyltransferases in O-Glycan Core Formation

The formation of O-glycan cores is initiated by the addition of GalNAc to a serine or threonine, forming the Tn antigen. This initial structure is the substrate for various glycosyltransferases that extend the glycan chain. The synthesis of the Core 1 structure, Galβ1-3GalNAc, is a critical branch point, as this core is the precursor for the most common O-glycans found on many cell surface and secreted glycoproteins. researchgate.netoup.compnas.org

The synthesis of the Core 1 O-glycan structure is catalyzed by a single, key enzyme known as Core 1 β1,3-galactosyltransferase, or T-synthase. oup.comnih.gov This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org T-synthase transfers a galactose (Gal) molecule from a donor substrate, UDP-α-D-galactose, to the Tn antigen (GalNAcα1-Ser/Thr). pnas.orgnih.govnih.gov The resulting structure is the Core 1 disaccharide, Galβ1-3GalNAcα1-Ser/Thr, also known as the Thomsen-Friedenreich antigen or T-antigen. researchgate.netexpasy.org

The reaction is crucial as the Core 1 structure is the most common precursor for a wide variety of complex mucin-type O-glycans. researchgate.net These extended O-glycans play significant roles in numerous biological processes, including immunity, cell-cell interactions, and vascular biology. researchgate.net The proper folding and activity of T-synthase in the Golgi apparatus are dependent on a unique molecular chaperone called Cosmc, which is located in the endoplasmic reticulum. researchgate.netnih.gov Dysfunction in either T-synthase or Cosmc can lead to an inability to form the Core 1 structure, resulting in the accumulation of the truncated Tn antigen, a common feature in some diseases. nih.gov The enzyme has been identified and characterized in various species, from humans to invertebrates like the snail Biomphalaria glabrata and the nematode Caenorhabditis elegans, highlighting its conserved and fundamental role in biology. nih.govnih.gov

Table 1: Properties of T-synthase (EC 2.4.1.122)

| Property | Description |

| Enzyme Commission No. | EC 2.4.1.122 wikipedia.orgqmul.ac.ukgenome.jp |

| Accepted Name | N-acetylgalactosaminide β-1,3-galactosyltransferase qmul.ac.ukgenome.jp |

| Systematic Name | UDP-α-D-galactose:N-acetyl-α-D-galactosaminyl-R β-1,3-galactosyltransferase (configuration-inverting) qmul.ac.ukgenome.jp |

| Alternative Names | T-synthase, Core 1 β1,3-galactosyltransferase (C1GalT1), Glycoprotein-N-acetylgalactosamine 3-β-galactosyltransferase researchgate.netnih.govqmul.ac.uk |

| Reaction Catalyzed | UDP-α-D-galactose + N-acetyl-α-D-galactosaminyl-R ⇌ UDP + β-D-galactosyl-(1→3)-N-acetyl-α-D-galactosaminyl-R wikipedia.orgqmul.ac.uk |

| Donor Substrate | UDP-α-D-galactose wikipedia.org |

| Acceptor Substrate | Glycoprotein N-acetyl-D-galactosamine (Tn antigen) wikipedia.org |

| Product | Glycoprotein D-galactosyl-1,3-N-acetyl-D-galactosamine (T-antigen or Core 1) wikipedia.org |

While T-synthase is the unique enzyme for Core 1 synthesis, other galactosyltransferases exhibit specificity towards acceptors containing N-acetylgalactosamine (GalNAc) or related structures, contributing to the diversity of glycan structures.

Human β1,3-galactosyltransferase 5 (β3GalT5) is a key enzyme involved in synthesizing glycans on both glycoproteins and glycolipids. acs.org While it uses UDP-galactose as the donor substrate, it demonstrates broad selectivity for acceptor substrates. acs.orgnih.gov β3GalT5 can transfer galactose via a β1,3-linkage to glycans with terminal N-acetylgalactosamine (GalNAc), such as the Gb4 glycan, and also to structures with terminal N-acetylglucosamine (GlcNAc). acs.orgnih.gov Research has also shown its activity toward the O-glycan structure GlcNAc-β1,3-GalNAc-α-Thr. acs.orgnih.gov

In contrast, other enzymes show different preferences. For example, the enzyme β3GalT-V has a preference for the Core 3 O-glycan structure, GlcNAc(β1,3)GalNAc. researchgate.net Conversely, some enzymes show a lack of activity towards the Core 1 structure; a β-1,3-N-acetylglucosaminyltransferase (β3GnT) that synthesizes poly-N-acetyllactosamine chains shows no detectable activity on the Gal(β1–3)GalNAc acceptor. pnas.org This highlights the precise substrate recognition that governs glycan biosynthesis.

Table 2: Specificity of Various Glycosyltransferases for GalNAc-related Acceptors

| Enzyme | Preferred Acceptor Substrate | Linkage Formed | Reference |

| T-synthase (C1GALT1) | GalNAcα1-Ser/Thr (Tn antigen) | Galβ1-3 GalNAc | researchgate.net |

| β3GalT5 | Gb4 glycan (terminal GalNAc), Lc3 glycan (terminal GlcNAc), GlcNAc-β1,3-GalNAc-α-Thr | Galβ1-3 -Acceptor | acs.orgnih.gov |

| β3GalT-V | GlcNAc(β1,3)GalNAc (Core 3) | Not specified | researchgate.net |

| B4GALNT2 | NeuAcα2-3Gal-R | GalNAcβ1-4 Gal | uniprot.org |

Sialyltransferase Action on Galactosamine-Galactose Glycoconjugates (e.g., ST3GAL1, ST6GALNAC4)

Once the Core 1 disaccharide (Galβ1-3GalNAc) is formed, it can be further modified by other glycosyltransferases, including sialyltransferases, which add sialic acid residues. Sialylation is a terminal modification that often blocks further elongation of the glycan chain and plays a critical role in cellular recognition and signaling. nih.gov

Two key families of sialyltransferases that act on the Core 1 structure are the ST3Gal and ST6GalNAc families. nih.govfrontiersin.org

ST3GAL1 is a β-galactoside α-2,3-sialyltransferase that catalyzes the transfer of sialic acid from the donor CMP-sialic acid to the terminal galactose of the Core 1 structure. nih.govuniprot.orgbiorxiv.org This creates the sialyl-T antigen (Neu5Acα2-3Galβ1-3GalNAc). frontiersin.orgacgg.asia ST3GAL1 is considered a major sialyltransferase for Core 1 O-glycans and can also act on Core 2 structures. nih.govnih.gov Its activity is crucial for processes like T-lymphocyte homeostasis, and its overexpression has been linked to immune evasion in cancer by modifying the sialylation of cell surface glycoproteins like CD55. acgg.asianih.gov

ST6GALNAC4 is a member of the α-2,6-sialyltransferase family. researchgate.netnih.gov This enzyme acts on an already sialylated Core 1 structure, specifically recognizing the trisaccharide Neu5Acα2-3Galβ1-3GalNAc as its preferred substrate. wikipedia.org It transfers a second sialic acid residue to the N-acetylgalactosamine (GalNAc) of this structure, forming a disialylated glycan: NeuAcα2-3Galβ1-3(NeuAcα2-6)GalNAc. researchgate.netwikipedia.org This capping of the T-antigen motif by ST6GALNAC4 has been observed in various tumors and is implicated in promoting carcinogenesis. springermedizin.de

Table 3: Sialyltransferase Action on Core 1 O-Glycans

| Enzyme | Family | Linkage Formed | Substrate Structure | Product Structure |

| ST3GAL1 | ST3Gal | α2-3 | Galβ1-3GalNAc-R (Core 1) | Neu5Acα2-3 Galβ1-3GalNAc-R (Sialyl-T) uniprot.orgacgg.asia |

| ST6GALNAC4 | ST6GalNAc | α2-6 | Neu5Acα2-3Galβ1-3GalNAc-R | Neu5Acα2-3Galβ1-3(Neu5Acα2-6 )GalNAc-R (Disialyl-T) researchgate.netwikipedia.org |

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing β-D-GalNAc-(1→3)-D-Gal in vitro?

- Answer : Synthesis typically involves enzymatic or chemical approaches. Enzymatic methods using glycosyltransferases (e.g., β1-3-galactosyltransferase) ensure stereospecificity and high yield, while chemical synthesis relies on protecting-group strategies to achieve the desired β(1→3) linkage. Protocols should include detailed characterization via NMR and mass spectrometry (MS) to confirm structural integrity . For reproducibility, follow guidelines from journals like Beilstein Journal of Organic Chemistry, which emphasize rigorous experimental descriptions and validation using controls .

Q. Which analytical techniques are most effective for characterizing β-D-GalNAc-(1→3)-D-Gal?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming glycosidic bond configuration (e.g., β vs. α anomericity). High-resolution MS and HPLC coupled with evaporative light scattering detection (HPLC-ELSD) validate purity and molecular weight. Comparative data from linkage-specific standards (e.g., α-Gal-(1→4)-β-Gal in ) should be included to resolve structural ambiguities .

Q. How can researchers verify the biological relevance of β-D-GalNAc-(1→3)-D-Gal in glycoconjugate interactions?

- Answer : Use glycan microarray screening to assess binding specificity to lectins or antibodies. Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values). For cell-based studies, employ knockout models or inhibitors (e.g., galactosyltransferase inhibitors) to disrupt endogenous synthesis and observe phenotypic changes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of β-D-GalNAc-(1→3)-D-Gal across models?

- Answer : Discrepancies may arise from variations in cell type, glycosylation machinery, or assay conditions. Standardize models using isogenic cell lines (e.g., HEK293 with/without GALNT3 expression) and validate findings across orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of existing datasets (e.g., glycoproteomics repositories) can identify context-dependent roles .

Q. How should researchers design in vivo studies to investigate β-D-GalNAc-(1→3)-D-Gal in age-related pathologies?

- Answer : Rodent models (e.g., d-galactose-induced aging in mice) are widely used to mimic oxidative stress and glycation endpoints. Administer β-D-GalNAc-(1→3)-D-Gal via subcutaneous injection (50–100 mg/kg for 8 weeks) and measure biomarkers like advanced glycation end products (AGEs) and telomerase activity. Include saline controls and dose-response groups to assess toxicity .

Q. What computational tools aid in predicting the conformational dynamics of β-D-GalNAc-(1→3)-D-Gal in glycan-protein interactions?

- Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model glycosidic bond flexibility. Docking studies (AutoDock Vina) predict binding modes to lectins (e.g., galectins). Validate predictions with mutagenesis (e.g., lectin-binding site mutants) and compare with experimental data (e.g., X-ray crystallography of glycan-lectin complexes) .

Q. How do researchers address challenges in quantifying trace levels of β-D-GalNAc-(1→3)-D-Gal in complex biological matrices?

- Answer : Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity. Isotope-labeled internal standards (e.g., ¹³C-labeled β-D-GalNAc-(1→3)-D-Gal) correct for matrix effects. Pre-analytical steps like enzymatic digestion (e.g., neuraminidase treatment) reduce interference from sialylated glycans .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in reporting glycan synthesis and characterization?

- Answer : Follow the Beilstein Journal of Organic Chemistry standards:

- Provide step-by-step synthetic protocols, including reaction temperatures, solvent ratios, and purification yields.

- Report NMR chemical shifts (δ in ppm) and coupling constants (J in Hz) for glycosidic protons.

- Deposit raw MS/MS spectra in public repositories (e.g., GlyTouCan) .

Q. How should contradictory data on β-D-GalNAc-(1→3)-D-Gal’s role in immune regulation be analyzed?

- Answer : Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity (e.g., species, tissue specificity). Experimental replication in standardized models (e.g., C57BL/6 mice) and pathway enrichment analysis (e.g., KEGG for glycosphingolipid biosynthesis) can reconcile conflicting mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.